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Introduction
3,5-Dimethylpyridine-4-carboxylic acid, a derivative of isonicotinic acid, represents a key

heterocyclic scaffold in medicinal chemistry and materials science. The strategic placement of

methyl groups at the 3 and 5 positions sterically influences the electronic properties of the

pyridine ring and the reactivity of the carboxylic acid function. A comprehensive understanding

of its spectroscopic signature is paramount for researchers engaged in its synthesis,

derivatization, and application. This guide provides an in-depth analysis of the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data characteristic of

this molecule, offering insights into the structural correlations that govern its spectral features.

Molecular Structure and Spectroscopic Rationale
The unique arrangement of substituents on the pyridine ring in 3,5-dimethylpyridine-4-
carboxylic acid dictates its spectroscopic properties. The symmetry of the molecule, with two

equivalent methyl groups and two equivalent aromatic protons, simplifies certain aspects of its

NMR spectra, while the interplay between the electron-withdrawing carboxylic acid and the

electron-donating methyl groups influences the electronic environment of the entire system.
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Caption: Molecular Structure of 3,5-Dimethylpyridine-4-carboxylic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For

3,5-dimethylpyridine-4-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous

evidence for its constitution.

¹H NMR Spectroscopy
The proton NMR spectrum is characterized by its simplicity, a direct consequence of the

molecule's symmetry.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3,5-Dimethylpyridine-4-carboxylic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 - 11.0 Singlet, broad 1H -COOH

~8.5 Singlet 2H H-2, H-6

~2.4 Singlet 6H -CH₃ (at C-3, C-5)
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Solvent: DMSO-d₆

Interpretation:

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to

appear as a broad singlet in the downfield region of the spectrum, typically between 11.0 and

13.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Aromatic Protons (H-2, H-6): Due to the symmetrical substitution pattern, the two protons on

the pyridine ring at positions 2 and 6 are chemically equivalent. They are expected to

resonate as a single singlet, deshielded by the electronegative nitrogen atom and the overall

aromatic system.

Methyl Protons (-CH₃): The six protons of the two methyl groups at positions 3 and 5 are also

equivalent and will give rise to a single, sharp singlet in the upfield region of the spectrum.

Protons on carbons adjacent to a carbonyl group typically appear around 2 ppm.[1]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a carbon fingerprint of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,5-Dimethylpyridine-4-carboxylic Acid

Chemical Shift (δ) ppm Assignment

~168 C=O

~150 C-2, C-6

~145 C-4

~138 C-3, C-5

~18 -CH₃

Solvent: DMSO-d₆

Interpretation:
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Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded

carbon in the molecule, with a predicted chemical shift around 168 ppm.[2]

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the

nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C-2, C-6) are

expected to be the most deshielded among the ring carbons. The quaternary carbons (C-3,

C-4, C-5) will have distinct chemical shifts, with C-4 being significantly influenced by the

directly attached carboxylic acid group.

Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups will appear at a

characteristic upfield chemical shift.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of

3,5-dimethylpyridine-4-carboxylic acid will be dominated by the characteristic vibrations of

the carboxylic acid group and the pyridine ring.

Table 3: Predicted IR Spectroscopic Data for 3,5-Dimethylpyridine-4-carboxylic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Strong
O-H stretch (carboxylic acid

dimer)

~1700 Strong C=O stretch (carboxylic acid)

~1600, ~1480 Medium to Strong C=C and C=N ring stretching

~1300 Medium C-O stretch

~920 Broad, Medium O-H bend (out-of-plane)

Interpretation:

O-H Stretch: The most characteristic feature of a carboxylic acid in the IR spectrum is the

extremely broad absorption band for the O-H stretch, typically spanning from 3300 to 2500

cm⁻¹.[3] This broadening is due to strong intermolecular hydrogen bonding, which forms a

dimeric structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/product/b1419073?utm_src=pdf-body
https://www.benchchem.com/product/b1419073?utm_src=pdf-body
https://www.echemi.com/cms/2080838.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the

carboxylic acid is expected around 1700 cm⁻¹.[1][3] The exact position can be influenced by

conjugation with the pyridine ring.

Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit characteristic C=C and C=N

stretching vibrations in the 1600-1450 cm⁻¹ region.[4][5]

C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid will appear in

the fingerprint region, around 1300 cm⁻¹. A broad absorption due to the out-of-plane O-H

bend is also characteristic of carboxylic acid dimers and is typically observed around 920

cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity.

Table 4: Predicted Mass Spectrometry Data for 3,5-Dimethylpyridine-4-carboxylic Acid

m/z Interpretation

151 Molecular Ion (M⁺)

134 [M - OH]⁺

106 [M - COOH]⁺

Interpretation:

The molecular formula of 3,5-dimethylpyridine-4-carboxylic acid is C₈H₉NO₂[6], giving it a

molecular weight of 151.16 g/mol .

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z =

151.

Fragmentation Pattern: Carboxylic acids often exhibit characteristic fragmentation pathways.

[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://www.echemi.com/cms/2080838.html
https://pubs.acs.org/doi/10.1021/acs.langmuir.7b03338
https://www.researchgate.net/publication/320911915_Infrared_Spectroscopic_Analysis_of_the_Adsorption_of_Pyridine_Carboxylic_Acids_on_Colloidal_Ceria
https://www.benchchem.com/product/b1419073?utm_src=pdf-body
https://www.benchchem.com/product/b1419073?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dimethylpyridine-4-carboxylic-acid
https://www.youtube.com/watch?v=rCnjlV3KgvE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Loss of a Hydroxyl Radical (-OH): A common fragmentation is the loss of the hydroxyl

group, leading to the formation of an acylium ion at m/z = 134.

Loss of the Carboxyl Group (-COOH): Another significant fragmentation pathway involves

the cleavage of the bond between the pyridine ring and the carboxylic acid group, resulting

in a fragment at m/z = 106, corresponding to the 3,5-dimethylpyridinyl cation.

[C8H9NO2]+.
m/z = 151

[C8H8NO]+ 
m/z = 134- .OH

[C7H8N]+ 
m/z = 106

- .COOH

Click to download full resolution via product page

Caption: Predicted Fragmentation Pathway of 3,5-Dimethylpyridine-4-carboxylic Acid in

Mass Spectrometry.

Experimental Protocols
For the acquisition of the spectroscopic data discussed, the following general protocols are

recommended:

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3,5-dimethylpyridine-4-carboxylic acid in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H nuclei.

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, proton

decoupling is typically employed to simplify the spectrum.

IR Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

compound with dry potassium bromide and pressing it into a transparent disk. Alternatively,

for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample

directly on the ATR crystal.[5]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of at

least 4 cm⁻¹.[8]

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based

on their mass-to-charge ratio (m/z).

Conclusion
The spectroscopic profile of 3,5-dimethylpyridine-4-carboxylic acid is a direct reflection of its

molecular architecture. The symmetrical substitution pattern simplifies its NMR spectra, while

the carboxylic acid and pyridine moieties give rise to characteristic and readily identifiable

signals in IR and MS. This guide provides a foundational understanding of the expected

spectroscopic data, serving as a valuable resource for researchers in the synthesis,

characterization, and application of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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